REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]2[CH:8]=[CH:9][NH:10][C:6]=2[C:5]([Br:11])=[CH:4][N:3]=1.IC.[C:14](=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:1][C:2]1[C:7]2[CH:8]=[CH:9][N:10]([CH3:14])[C:6]=2[C:5]([Br:11])=[CH:4][N:3]=1 |f:2.3.4|
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Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
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BrC1=NC=C(C2=C1C=CN2)Br
|
Name
|
|
Quantity
|
609 μL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was refluxed overnight
|
Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The mixture was evaporated
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Type
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ADDITION
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Details
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the residue added to ethyl acetate (60 ml) and water (60 ml)
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Type
|
WASH
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Details
|
The organic layer was washed with water
|
Type
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DRY_WITH_MATERIAL
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Details
|
brine, dried (MgSO4)
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
Purification of the residue by chromatography on silica gel
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Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C2=C1C=CN2C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.99 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |